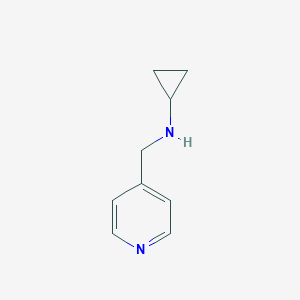

N-(pyridin-4-ylmethyl)cyclopropanamine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-pyridin-4-ylmethyl-amine typically involves the reaction of cyclopropylamine with pyridine derivatives under controlled conditions. One common method includes the use of Grignard reagents to introduce the cyclopropyl group into the pyridine ring . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to 120°C .

Industrial Production Methods

Industrial production of Cyclopropyl-pyridin-4-ylmethyl-amine may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

Cyclopropyl-pyridin-4-ylmethyl-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl-pyridin-4-ylmethyl-ketone, while reduction can produce cyclopropyl-pyridin-4-ylmethyl-amine derivatives with altered functional groups .

Aplicaciones Científicas De Investigación

Cyclopropyl-pyridin-4-ylmethyl-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in proteomics research.

Industry: Utilized in the development of agricultural chemicals and other industrial applications.

Mecanismo De Acción

The mechanism of action of Cyclopropyl-pyridin-4-ylmethyl-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Cyclopropyl-pyridin-4-ylmethyl-amine can be compared with other similar compounds such as N-(pyridin-4-yl)pyridin-4-amine and its derivatives . These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The unique cyclopropyl group in Cyclopropyl-pyridin-4-ylmethyl-amine imparts distinct properties that can be advantageous in certain applications .

List of Similar Compounds

- N-(pyridin-4-yl)pyridin-4-amine

- 3-methyl-N-(pyridin-4-yl)pyridin-4-amine

- 3-nitro-N-(pyridin-4-yl)pyridin-4-amine

Actividad Biológica

N-(pyridin-4-ylmethyl)cyclopropanamine is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. The compound features a cyclopropane moiety and a pyridine ring, which are known to influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to modulate specific enzymatic pathways. One key target is the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a crucial role in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). These lipids are involved in various physiological processes, including pain modulation, inflammation, and appetite regulation.

Structure-Activity Relationship (SAR)

Recent studies have focused on the SAR of compounds related to NAPE-PLD inhibition. For instance, modifications in the substituents on the pyridine ring and cyclopropane core have been shown to influence the potency and selectivity of these inhibitors.

Table 1: Structure-Activity Relationship Findings

| Compound | Substituent | IC50 (µM) | Remarks |

|---|---|---|---|

| Compound 1 | -CH3 | 10 | Moderate potency |

| Compound 2 | -OCH3 | 5 | Enhanced activity |

| Compound 3 | -Cl | 3 | High selectivity for NAPE-PLD |

Case Study 1: In Vivo Efficacy

A study investigated the effects of this compound on emotional behavior in animal models. The compound was administered to mice, and behavioral assays indicated a significant reduction in anxiety-like behaviors compared to control groups. This suggests that modulation of NAPE levels through inhibition of NAPE-PLD may have therapeutic implications for anxiety disorders.

Case Study 2: Anti-inflammatory Properties

Another research effort evaluated the anti-inflammatory effects of this compound in macrophage-like THP-1 cells. The results demonstrated that treatment with this compound led to a decrease in pro-inflammatory cytokines such as IL-6 and TNFα, indicating potential utility in managing inflammatory diseases.

Research Findings

Recent literature highlights several promising findings regarding the biological activity of this compound:

- Inhibition of NAPE-PLD : Studies have shown that this compound effectively inhibits NAPE-PLD with an IC50 value in the low micromolar range, making it a candidate for further development as a therapeutic agent targeting lipid-mediated pathways .

- Psychotropic Effects : Animal studies have indicated that modulation of NAEs through inhibition of their biosynthesis can lead to altered emotional states, suggesting implications for mood disorders .

- Cytokine Modulation : The compound's ability to reduce inflammatory cytokine production positions it as a potential anti-inflammatory agent, warranting further exploration in clinical settings .

Propiedades

IUPAC Name |

N-(pyridin-4-ylmethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-9(1)11-7-8-3-5-10-6-4-8/h3-6,9,11H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVLLYTWAGEYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360124 | |

| Record name | Cyclopropyl-pyridin-4-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193153-60-5 | |

| Record name | Cyclopropyl-pyridin-4-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.